molecular formula C20H14N6O2S5 B10893288 1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate)

1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate)

Cat. No.: B10893288
M. Wt: 530.7 g/mol
InChI Key: OPLAOSLDQLIKCZ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate) is a complex organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes multiple functional groups such as thiocyanate, sulfanediyl, and iminobenzene.

Preparation Methods

The synthesis of 1,3,4-thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate) involves several steps. One common synthetic route includes the reaction of hydrazonoyl halides with potassium thiocyanate . The reaction typically occurs in the presence of a base such as triethylamine in an ethanol solvent. The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate) undergoes various chemical reactions, including:

Scientific Research Applications

1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate) involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the presence of thiocyanate and iminobenzene groups, which can form hydrogen bonds and other interactions with nucleic acids . Additionally, the compound can interact with enzymes and proteins, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate) can be compared with other thiadiazole derivatives such as:

The uniqueness of 1,3,4-thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate) lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in other similar compounds .

Properties

Molecular Formula

C20H14N6O2S5

Molecular Weight

530.7 g/mol

IUPAC Name

[4-[[2-[[5-[2-oxo-2-(4-thiocyanatoanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]phenyl] thiocyanate

InChI

InChI=1S/C20H14N6O2S5/c21-11-31-15-5-1-13(2-6-15)23-17(27)9-29-19-25-26-20(33-19)30-10-18(28)24-14-3-7-16(8-4-14)32-12-22/h1-8H,9-10H2,(H,23,27)(H,24,28)

InChI Key

OPLAOSLDQLIKCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)SC#N)SC#N

Origin of Product

United States

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